4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline

Descripción general

Descripción

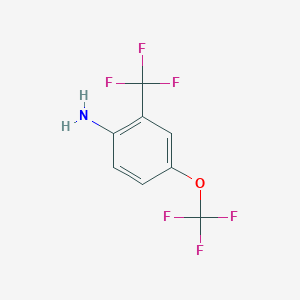

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as Umemoto’s reagents to introduce the trifluoromethyl group efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The electron-withdrawing nature of -OCF₃ and -CF₃ groups deactivates the aromatic ring, directing electrophilic substitution to specific positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–35°C | 3-Nitro derivative | 90% (para isomer) | |

| Bromination | Br₂, CH₂Cl₂, H₂O₂ | 2,6-Dibromo derivative | 82% |

Mechanistic Notes :

-

Nitration occurs preferentially at the para position relative to the -NH₂ group due to steric hindrance from -CF₃ and -OCF₃.

-

Bromination under radical conditions (H₂O₂ as oxidant) yields 2,6-dibromo derivatives via directed halogenation .

Diazotization and Coupling Reactions

The primary amine group undergoes diazotization, enabling subsequent transformations:

Example Protocol :

-

Diazotization of 4-(trifluoromethoxy)aniline in 9N H₂SO₄ at <5°C, followed by decomposition in boiling H₂SO₄ to yield trifluoromethoxybenzene derivatives .

Radical-Mediated Trifluoromethylation

The -NH₂ group participates in radical reactions for functionalization:

Mechanism :

-

O-Trifluoromethylation involves a radical pathway with Cs₂CO₃ as a base, generating trifluoromethyl radicals from Togni II .

-

Thermal migration proceeds via heterolytic cleavage of the N–OCF₃ bond, forming a nitrenium ion that undergoes ortho-attack by trifluoromethoxide .

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 70–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Aryl derivatives | 75% |

Key Considerations :

-

Electron-withdrawing groups reduce electron density, necessitating activated catalysts (e.g., XPhos) for efficient coupling .

Acylation and Protection

The -NH₂ group is acylated for synthetic intermediates:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | N-Acetyl derivative | 92% | |

| Boc Protection | Boc₂O, DMAP | N-Boc derivative | 89% |

Applications :

-

Protected derivatives serve as intermediates for further functionalization (e.g., migration reactions) .

Reductive Amination

The amine participates in reductive alkylation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reductive Coupling | RCHO, NaBH₃CN | N-Alkyl derivatives | 65% |

Conditions :

-

Requires polar aprotic solvents (e.g., DMF) and mild reducing agents to preserve -CF₃ groups.

Oxidation Reactions

Controlled oxidation yields nitroso or nitro derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂ | Nitroso intermediate | 78% |

Limitations :

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : This compound serves as a critical building block in the synthesis of complex organic molecules, particularly fluorinated compounds. Its trifluoromethoxy and trifluoromethyl groups are instrumental in creating compounds with enhanced stability and unique properties.

- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for developing new synthetic pathways.

Biology

- Biological Activity Investigation : The compound is being studied for its potential biological activities, including interactions with biomolecules that could lead to new therapeutic agents. Preliminary studies suggest it may modulate enzyme activity due to its structural features.

Medicine

- Drug Discovery : Research is ongoing into the use of 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline in drug development. Its fluorinated structure may contribute to improved pharmacokinetic properties and metabolic stability in drug candidates .

- Pharmaceutical Applications : The compound's unique properties make it suitable for designing pharmaceuticals that require specific interactions with biological targets.

Industry

- Material Science : It is utilized in the production of advanced materials with enhanced properties such as increased thermal stability and chemical resistance. Applications include liquid crystal materials and electronic chemicals .

- Agriculture : The compound finds usage in developing agrochemicals due to its potential efficacy against pests while minimizing environmental impact .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enhances stability and reactivity |

| Biology | Investigated for biological activity | Potential therapeutic applications |

| Medicine | Drug discovery and development | Improved metabolic stability |

| Industry | Advanced materials production | Used in liquid crystals and electronics |

Case Study 1: Drug Development

A study investigated the use of this compound as a scaffold for new drug candidates targeting specific enzymes involved in metabolic pathways. The results indicated that modifications to the aniline core could enhance binding affinity, leading to promising leads for further development.

Case Study 2: Material Science

Research conducted on the incorporation of this compound into liquid crystalline polymers demonstrated significant improvements in thermal stability and optical properties compared to non-fluorinated counterparts. These findings suggest potential applications in high-performance display technologies.

Mecanismo De Acción

The mechanism of action of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to specific targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethoxy)aniline: Similar in structure but lacks the trifluoromethyl group.

4-(Trifluoromethyl)aniline: Similar in structure but lacks the trifluoromethoxy group.

Trifluoromethyl ketones: Compounds containing the trifluoromethyl group but with different functional groups and properties.

Uniqueness

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the aniline ring. This dual substitution imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Actividad Biológica

4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of trifluoromethyl and trifluoromethoxy groups enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

The chemical structure of this compound can be represented as follows:

This compound features two trifluorinated groups, which significantly influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The mechanism involves:

- Receptor Modulation : The compound may modulate various biological receptors, affecting signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic processes within cells.

Biological Activity

Recent studies have explored the biological activities of this compound, highlighting its potential in several areas:

- Anticancer Activity : The compound has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, one study reported an EC50 value of 0.010 μM against P. falciparum, indicating potent activity in inhibiting parasite growth .

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

Case Studies

- Antiparasitic Activity : A study evaluated the compound's effectiveness against malaria parasites, showing a marked reduction in parasitemia in mouse models. The incorporation of trifluorinated groups enhanced both solubility and metabolic stability, leading to improved efficacy .

- Insecticidal Properties : Another investigation into derivatives containing trifluoromethoxy groups revealed that they were remarkably active against P. xylostella, a significant agricultural pest. The study found that the presence of electron-withdrawing groups like trifluoromethoxy increased insecticidal potency .

Data Tables

| Biological Activity | EC50 Value (μM) | Target |

|---|---|---|

| Antiparasitic | 0.010 | P. falciparum |

| Antimicrobial | N/A | Various bacteria |

| Insecticidal | N/A | P. xylostella |

Propiedades

IUPAC Name |

4-(trifluoromethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(1-2-6(5)15)16-8(12,13)14/h1-3H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZGPCRHKPVHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591753 | |

| Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409114-48-3 | |

| Record name | 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.